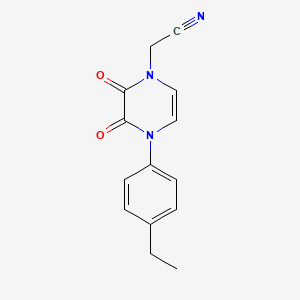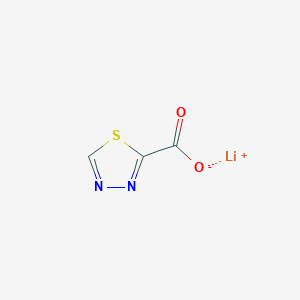
2-(4-(4-ethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(4-ethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile” appears to contain an ethylphenyl group, a dihydropyrazin dione group, and a nitrile group . The ethylphenyl group is a common moiety in organic chemistry, consisting of a phenyl ring with an ethyl group attached. The dihydropyrazin dione group is a heterocyclic compound containing nitrogen, and the nitrile group contains a carbon triple-bonded to a nitrogen.
Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the ethylphenyl, dihydropyrazin dione, and nitrile groups. The exact structure would depend on the specific positions of these groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitrile group might increase its polarity compared to compounds with only hydrocarbon groups .Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
2-(4-(4-ethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile and its derivatives have shown potential in antimicrobial and anticancer applications. A study synthesized various derivatives through a reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. These compounds were then evaluated for their antibacterial and antitumor activities, demonstrating the chemical's potential in medical research and pharmaceutical applications (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Antioxidant Activity
In another study, a compound closely related to this compound was used as a key intermediate in synthesizing various heterocycles, including pyrazoles and pyridines. These compounds were evaluated for their antioxidant properties, with some showing activity comparable to ascorbic acid, indicating its potential use in developing antioxidant therapies (El‐Mekabaty, 2015).
Molecular Docking and In Vitro Screening
In a study involving novel pyridine derivatives, molecular docking and in vitro screenings were conducted. These compounds were synthesized starting from a similar base chemical and showed moderate to good binding energies on the target protein in molecular docking screenings. They also exhibited antimicrobial and antioxidant activity, highlighting their potential in drug discovery and molecular biology research (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Structural and Optical Properties in Thin Films
A study focused on the structural and optical properties of compounds related to this compound when formed into thin films. This research is significant in the field of materials science, especially in the development of novel materials with specific optical properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electrochemical Applications
In another research, an electrochemically induced synthesis method was developed for the formation of pyrazole-5-carbonitrile derivatives, demonstrating the chemical's applicability in electrochemical synthesis processes (Upadhyay, Sharma, Singh, Dubey, Kumar, & Singh, 2017).
Mécanisme D'action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to a physiological response .
Mode of Action
It’s known that compounds with similar structures can react with nucleophiles . For instance, the oxygen atom in the compound could act as a nucleophile, competing with nitrogen. The reaction with oxygen would lead to a reversible formation of a hemiketal, while the reaction with nitrogen would form an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds may influence various biochemical pathways, including those involving the formation of oximes and hydrazones .
Result of Action
The formation of oximes and hydrazones could potentially lead to changes in cellular function .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-11-3-5-12(6-4-11)17-10-9-16(8-7-15)13(18)14(17)19/h3-6,9-10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOGZCDSLNGOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2892734.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2892739.png)
![2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2892740.png)
![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2892741.png)

![(R)-(+)-2-[(1-Phenylethyl)amino]ethanol](/img/structure/B2892743.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2892745.png)
![N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B2892747.png)
![N-(2,4-difluorophenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2892749.png)

![N-(3-methylbutyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2892751.png)
